Cas no 1881-75-0 (9-fluoro-7-methyltetraphene)

9-fluoro-7-methyltetraphene structure
Product name:9-fluoro-7-methyltetraphene
9-fluoro-7-methyltetraphene Chemical and Physical Properties
Names and Identifiers
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- 9-fluoro-7-methyltetraphene
- 9-Fluoro-7-methylbenz[a]anthracene
- 9-fluoro-7-methylbenzo[a]anthracene
- 6-Fluoro-10-methyl-1,2-benzanthracene
- 9-Fluor-7-methyl-benz[a]anthracen
- 9-Fluoro-7-methylbenz(a)anthracene
- 9-fluoro-7-methyl-benz[a]anthracene
- AC1L2MDX
- Benz(a)anthracene, 9-fluoro-7-methyl-
- Benz[a]anthracene, 9-fluoro-7-methyl-
- BRN 3308482
- NSC409638
- 9-Fluoro-7-methylbenzo[b]phenanthrene
- NSC-409638
- AAB7WY833A
- NSC 409638
- DTXSID60172151
- WLN: L D6 B666J GF J1
- 1881-75-0
-
- Inchi: InChI=1S/C19H13F/c1-12-16-9-7-13-4-2-3-5-17(13)19(16)10-14-6-8-15(20)11-18(12)14/h2-11H,1H3
- InChI Key: HERZIRSHNUDONE-UHFFFAOYSA-N
- SMILES: CC1=C2C=C(C=CC2=CC3=C1C=CC4=CC=CC=C43)F
Computed Properties
- Exact Mass: 260.10019
- Monoisotopic Mass: 260.100129
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 0
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- XLogP3: 6.1
Experimental Properties
- Density: 1.0669 (rough estimate)
- Boiling Point: 227.76°C (rough estimate)
- Flash Point: 199.4°C
- Refractive Index: 1.7300 (estimate)
- PSA: 0
9-fluoro-7-methyltetraphene Related Literature
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
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